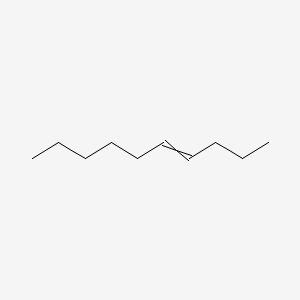
Amyl Amylen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyl Amylen is a natural product found in Angelica gigas with data available.
Applications De Recherche Scientifique
Lipid Nanoparticle Systems for Gene Therapies
Amyl amylen, a component of lipid nanoparticle (LNP) systems, is instrumental in gene therapies. LNPs are leading non-viral delivery systems for genetic drugs like siRNA, mRNA, or plasmid DNA, used for silencing pathological genes, expressing therapeutic proteins, or gene-editing. LNPs demonstrate advantages in potency, payload, and design flexibility, crucial for gene therapy's potential. A significant application includes treating transthyretin-induced amyloidosis, an otherwise untreatable disease, with LNP siRNA drugs (Cullis & Hope, 2017).
Understanding Protein Misfolding Diseases
This compound's relation to amyloid structures contributes to understanding protein aggregation and amyloid formation, key to researching debilitating diseases like Alzheimer's and type II diabetes. This knowledge aids in exploring the functional forms of peptides and proteins, maintaining protein homeostasis, and avoiding protein metastasis (Knowles, Vendruscolo, & Dobson, 2014).
Advances in Alzheimer's Disease Research
This compound is significant in Alzheimer's disease research, particularly in understanding amyloid β-protein's role. Studies focusing on amyloid-β protein's accumulation and cytotoxicity have provided insights into Alzheimer's disease's pathogenesis and potential therapeutic targets (Selkoe, 1999); (Selkoe, 1996); (Selkoe, 2000).
Amyloid β-Protein and Genetic Interventions
Research in Alzheimer's disease also includes using small-molecule anionic sulphonates or sulphates to interfere with amyloid formation, suggesting potential therapeutic applications (Kisilevsky et al., 1995). Additionally, targeting Alzheimer's disease genes with RNA interference for silencing mutant alleles presents an effective strategy (Miller et al., 2004).
Propriétés
IUPAC Name |
dec-4-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876156 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19689-18-0 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

